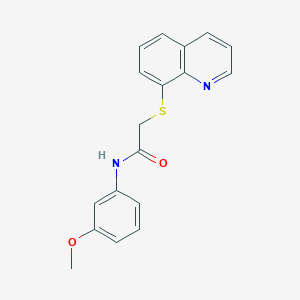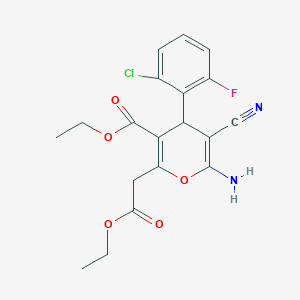![molecular formula C17H18ClNO6 B5171883 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5171883.png)
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of β2-adrenergic receptor activation and inhibition.
Mécanisme D'action
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is a selective β2-adrenergic receptor antagonist, meaning it binds to and blocks the activity of β2-adrenergic receptors. β2-adrenergic receptors are found in many tissues throughout the body, including the lungs, heart, and blood vessels. When these receptors are activated, they cause relaxation of smooth muscle and increased heart rate and contractility.
Biochemical and Physiological Effects:
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which can be beneficial in the treatment of asthma. It has also been shown to decrease heart rate and contractility, which can be beneficial in the treatment of hypertension and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is a highly selective β2-adrenergic receptor antagonist, meaning it specifically targets β2-adrenergic receptors and does not affect other receptors. This makes it a useful tool for studying the effects of β2-adrenergic receptor activation and inhibition in various physiological processes. However, one limitation of 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is that it has a relatively short half-life, meaning its effects may not be long-lasting.
Orientations Futures
There are a number of future directions for research involving 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551. One area of interest is investigating the role of β2-adrenergic receptors in the development of asthma and other respiratory diseases. Another area of interest is investigating the use of 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 in the treatment of hypertension and cardiovascular disease. Additionally, there is interest in developing new β2-adrenergic receptor antagonists with longer half-lives and improved selectivity.
Méthodes De Synthèse
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 can be synthesized through a multi-step process starting with the reaction of 2,6-dimethoxyphenol with 2-chloro-4-nitrophenylacetonitrile to form 2-chloro-4-nitrophenoxyphenylacetonitrile. This compound is then reacted with 3-chloropropylamine to form the final product, 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551.
Applications De Recherche Scientifique
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is widely used in scientific research to study the effects of β2-adrenergic receptor activation and inhibition. It is commonly used to investigate the role of β2-adrenergic receptors in various physiological processes, including asthma, hypertension, and cardiovascular disease.
Propriétés
IUPAC Name |
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6/c1-22-15-5-3-6-16(23-2)17(15)25-10-4-9-24-14-8-7-12(19(20)21)11-13(14)18/h3,5-8,11H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDZVEUORRNDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)

![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5171847.png)



![9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5171859.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5171863.png)
![N-(2-fluorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5171867.png)
![methyl 4-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5171874.png)
![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5171879.png)
![(4-{2,2-bis[1-(4-methylphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5171887.png)
![2-chloro-5-(5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5171895.png)